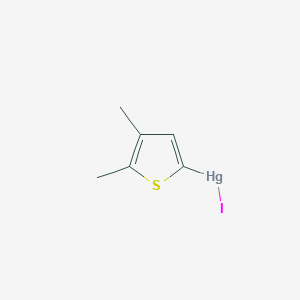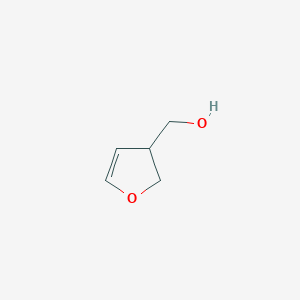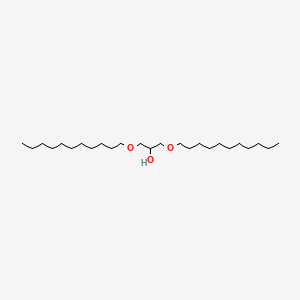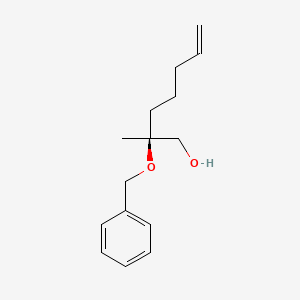![molecular formula C26H22O2 B12562336 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol CAS No. 197450-97-8](/img/structure/B12562336.png)
4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenolic groups attached to a biphenyl core through methylene bridges. It is a colorless solid and is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol typically involves the reaction of 4,4’-biphenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of methylene bridges, linking the phenolic groups to the biphenyl core. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methylene bridges .
Industrial Production Methods
In industrial settings, the production of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of temperature and pH to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This antioxidant activity is crucial in preventing oxidative stress and cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Biphenol: A simpler biphenyl derivative with two phenolic groups directly attached to the biphenyl core.
4,4’-Dihydroxybiphenyl: Another biphenyl derivative with hydroxyl groups at the para positions.
4,4’-Dioxydiphenyl: A compound with ether linkages between the phenolic groups and the biphenyl core.
Uniqueness
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol is unique due to the presence of methylene bridges linking the phenolic groups to the biphenyl core. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar compounds .
Propiedades
Número CAS |
197450-97-8 |
|---|---|
Fórmula molecular |
C26H22O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-[[4-[4-[(4-hydroxyphenyl)methyl]phenyl]phenyl]methyl]phenol |
InChI |
InChI=1S/C26H22O2/c27-25-13-5-21(6-14-25)17-19-1-9-23(10-2-19)24-11-3-20(4-12-24)18-22-7-15-26(28)16-8-22/h1-16,27-28H,17-18H2 |
Clave InChI |
FSDVTOWBMLAYMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)CC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


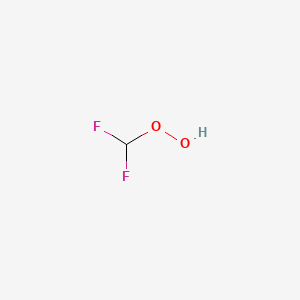
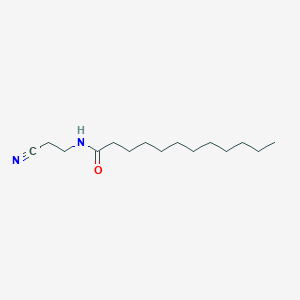
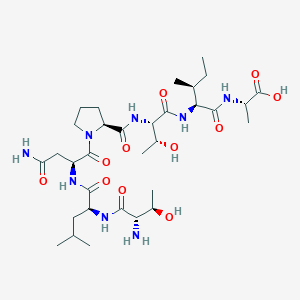

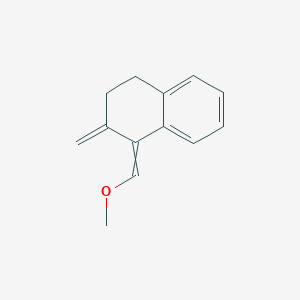

![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)

